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Compound of Interest

Compound Name: 2-Deoxy-D-glucose-tetraacetate

Cat. No.: B017725 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Deoxy-D-glucose-tetraacetate. Due to the limited availability of published spectra for this

specific compound, this guide presents data from the closely related and well-characterized

analogue, β-D-glucopyranose pentaacetate. The experimental protocols and data interpretation

sections will detail the necessary adjustments for the analysis of 2-Deoxy-D-glucose-
tetraacetate.

Spectroscopic Data Summary
The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and MS data for an

acetylated glucopyranose structure. This data is derived from β-D-glucopyranose pentaacetate

and serves as a reference for the characterization of 2-Deoxy-D-glucose-tetraacetate. Key

differences to expect for 2-Deoxy-D-glucose-tetraacetate are noted in the descriptions.

Table 1: ¹H NMR Data
For 2-Deoxy-D-glucose-tetraacetate, one would expect the disappearance of the signal for

the proton at C-2 and the appearance of two new signals for the diastereotopic protons at the

2-position, likely in the 1.5-2.5 ppm range.
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Proton
Chemical Shift (δ)

ppm (CDCl₃)
Multiplicity

Coupling Constant

(J) Hz

H-1 5.73 d 8.4

H-2 5.10 t 9.4

H-3 5.27 t 9.4

H-4 5.16 t 9.7

H-5 3.83 ddd 9.9, 4.8, 2.4

H-6a 4.28 dd 12.4, 4.8

H-6b 4.13 dd 12.4, 2.4

CH₃ (acetyl)
2.10, 2.08, 2.03, 2.01,

1.99
s -

Table 2: ¹³C NMR Data
In the ¹³C NMR spectrum of 2-Deoxy-D-glucose-tetraacetate, the signal for C-2 would shift

significantly upfield (to ~35-40 ppm) compared to an acetylated C-2, and the number of acetyl

carbonyl and methyl signals would be reduced by one.

Carbon Chemical Shift (δ) ppm (CDCl₃)

C-1 91.8

C-2 70.4

C-3 72.9

C-4 67.9

C-5 72.9

C-6 61.7

C=O (acetyl) 170.6, 170.2, 169.4, 169.3, 168.9

CH₃ (acetyl) 20.9, 20.7, 20.6, 20.5
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Table 3: Infrared (IR) Spectroscopy Data
The IR spectrum is expected to be very similar to other sugar acetates. The key functionalities

are the ester carbonyl groups and C-O stretches.

Functional Group Wavenumber (cm⁻¹) Intensity

C=O (ester) ~1750 Strong

C-O (ester) ~1230 Strong

C-H (alkane) ~2900-3000 Medium

C-O (pyranose ring) ~1000-1100 Medium

Table 4: Mass Spectrometry (MS) Data
The mass spectrum of 2-Deoxy-D-glucose-tetraacetate is expected to show a molecular ion

peak corresponding to its molecular weight (332.30 g/mol ), likely as an adduct with sodium

[M+Na]⁺ or potassium [M+K]⁺ in ESI-MS. Fragmentation would involve the sequential loss of

acetyl groups.

Ion m/z Description

[M+Na]⁺ 355.1 Molecular ion + Sodium

[M-CH₂CO]⁺ 290.1 Loss of a ketene molecule

[M-CH₃COO]⁺ 273.1 Loss of an acetate group

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-Deoxy-D-
glucose-tetraacetate.

Methodology:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 16-32 scans, spectral width of 12 ppm, relaxation delay of 1-2

seconds.

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024-4096 scans, spectral width of 220 ppm, relaxation delay of 2-5

seconds.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

peak picking.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Deoxy-D-glucose-tetraacetate.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a

diamond or germanium ATR accessory.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Deoxy-D-
glucose-tetraacetate.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Employ an Electrospray Ionization (ESI) mass spectrometer, often coupled

with a time-of-flight (TOF) or quadrupole mass analyzer.

Data Acquisition:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire the mass spectrum in positive ion mode.

Typical ESI source parameters: capillary voltage of 3-4 kV, nebulizer gas pressure of 10-

20 psi, drying gas flow of 5-10 L/min at 200-300 °C.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
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Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and

major fragment ions.

Visualizations
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Spectroscopic Techniques and their Outputs.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 2-Deoxy-D-glucose-tetraacetate]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b017725#spectroscopic-data-nmr-ir-ms-
for-2-deoxy-d-glucose-tetraacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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